molecular formula C20H28 B12850895 1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone

1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone

Cat. No.: B12850895
M. Wt: 268.4 g/mol
InChI Key: FWNRILWHNGFAIN-SSHGZYQJSA-N
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Description

1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone is a synthetic quinolinone derivative characterized by a hexahydroquinolinone core substituted with a 3-(diethylamino)propyl side chain. This compound belongs to a broader class of dihydro- and tetrahydroquinolinones, which are notable for their diverse pharmacological activities, particularly in the central nervous system (CNS).

Key pharmacological studies highlight its role as a sigma receptor agonist, with demonstrated antidepressant-like effects in preclinical models. For example, it reduced immobility time in the forced-swim test in mice after a single dose, a significant advantage over traditional antidepressants like imipramine, which require repeated administration .

Properties

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

(6Z)-6-[(2E,4E,6E)-3,7-dimethylnona-2,4,6,8-tetraenylidene]-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C20H28/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-14H,1,9,15H2,2-6H3/b11-8+,16-10+,17-13+,19-14+

InChI Key

FWNRILWHNGFAIN-SSHGZYQJSA-N

Isomeric SMILES

CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/C=C)(C)C

Canonical SMILES

CC1=CCCC(C1=CC=C(C)C=CC=C(C)C=C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene typically involves a multi-step process. One common method includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the tetraenylidene side chain: This step involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

    Isomerization to achieve the (Z) configuration: This can be done using specific catalysts or under thermal conditions to ensure the correct geometric isomer is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions, such as temperature, pressure, and pH, would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allylic positions, using reagents like sodium methoxide or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, lithium diisopropylamide, and other strong bases.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Allylic alcohols, ethers, and amines.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the formation of complex natural products and pharmaceuticals.

Biology

In biological research, it can be used as a probe to study enzyme mechanisms and as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can include signal transduction pathways, metabolic enzymes, and cellular receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit structural diversity that correlates with variations in biological activity, receptor selectivity, and therapeutic applications. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Substituents/Modifications Key Pharmacological Findings Therapeutic Application References
1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone Hexahydroquinolinone 3-(Diethylamino)propyl Sigma receptor agonist; rapid antidepressant effect (single-dose efficacy) CNS disorders (e.g., depression)
1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone 3,4-Dihydroquinolinone 3-(4-(3-chlorophenyl)piperazinyl)propyl; 5-methoxy Sigma receptor agonist; reduces halothane-induced sleep time and coma recovery in mice Antidepressant
1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline 1-Methylpiperidin-4-yl Intermediate for CNS-active agents; no direct activity reported Synthetic intermediate
3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one 4-Hydroxyquinolinone 1-Methyl; 3-(diazepine-carbonyl) Antimicrobial activity (broad-spectrum) Infectious diseases
1-[3-(Dimethylamino)propyl]-3-methyl-1,9-dihydro-4H-pyrazolo[3,4-b]quinolin-4-one Pyrazoloquinolinone 3-Methyl; pyrazolo-fused core Undisclosed biological activity; structural novelty Experimental

Key Differences and Implications

Substituent Effects on Receptor Binding The diethylamino group in the target compound enhances sigma receptor affinity compared to dimethylamino or piperazinyl analogs (e.g., compound in ). This modification improves CNS penetration and rapid efficacy .

Core Saturation and Bioactivity Hexahydroquinolinones (fully saturated) exhibit greater metabolic stability than dihydro- or tetrahydroquinolinones, which may explain the target compound’s prolonged efficacy . 4-Hydroxyquinolinones (e.g., ) lack CNS activity but show antimicrobial effects due to hydrogen-bonding interactions from the hydroxyl group .

Therapeutic Specificity

  • Compounds with piperazinyl or chlorophenyl substituents (e.g., ) are associated with antidepressant and anti-amnesic effects, while pyrazolo-fused derivatives (e.g., ) remain exploratory .

Biological Activity

1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinolinones, characterized by a bicyclic structure that includes a quinoline moiety. Its molecular formula is C15H22N2C_{15}H_{22}N_2 and it features a diethylamino group that is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities including:

  • Antimicrobial Activity : Compounds with the hexahydroquinoline structure have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Certain studies suggest potential benefits in neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in disease pathways.
  • Modulation of Neurotransmitter Systems : The diethylamino group suggests potential interactions with neurotransmitter receptors which could influence mood and cognition.

Antimicrobial Activity

A study published in PubMed highlighted the antimicrobial properties of 2-quinolinone derivatives. While specific data on our compound was limited, the structural similarities suggest comparable effects against pathogens .

Anticancer Potential

Research has indicated that hexahydroquinolinones can induce apoptosis in cancer cells. For instance, compounds similar to this compound were shown to inhibit tumor growth in vitro .

Neuroprotective Effects

A recent investigation into neuroprotective agents revealed that certain 2-quinolinone derivatives could protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

Data Table: Biological Activities and Their Implications

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in various cancer cells
NeuroprotectiveProtects against oxidative stress

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